Azo-Resveratrol

Description

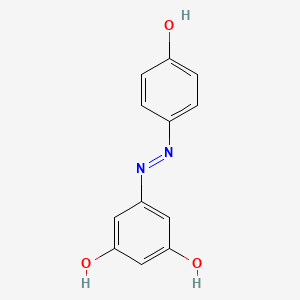

Structure

3D Structure

Properties

IUPAC Name |

5-[(4-hydroxyphenyl)diazenyl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c15-10-3-1-8(2-4-10)13-14-9-5-11(16)7-12(17)6-9/h1-7,15-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVZQUPWHMPXTCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=CC(=CC(=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Azo-Resveratrol: Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of Azo-Resveratrol, a synthetic analog of the natural polyphenol resveratrol. By replacing the central carbon-carbon double bond of resveratrol with an azo linkage (N=N), researchers have created a novel molecule with distinct chemical properties and biological activities. This guide covers its chemical structure, synthesis protocols, quantitative biological data, and potential signaling pathway interactions.

Chemical Structure of this compound

This compound, systematically named 5-[(1E)-2-(4-hydroxyphenyl)diazenyl]-1,3-benzenediol, is a bio-isosteric analog of resveratrol.[1][2][3][4][5] The introduction of the azo group as a replacement for the olefinic linker alters the molecule's planarity and electronic characteristics, which can influence its pharmacological profile.[6]

Chemical Properties:

Caption: Chemical structure of this compound.

Quantitative Data Summary

This compound has been evaluated for its biological activities, most notably as an enzyme inhibitor. The following table summarizes its reported inhibitory concentration.

| Biological Target | Metric | Value (μM) | Reference(s) |

| Mushroom Tyrosinase | IC₅₀ | 36.28 ± 0.72 | [6][7][8] |

Experimental Protocols

A. Synthesis of this compound

The synthesis of this compound is a multi-step process that fundamentally differs from the synthetic routes for stilbenes.[2] The core methodology involves the formation of an azo bridge between two aromatic rings.

General Protocol:

-

Preparation of the Diazonium Salt: An aromatic primary amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5 °C). This reaction converts the primary amine into a diazonium salt.

-

Diazo-Coupling Reaction: The prepared diazonium salt is then reacted with an electron-rich aromatic compound (in this case, a phenol derivative).[2][9] The diazonium salt acts as an electrophile, and the coupling reaction typically occurs at the para position of the phenol due to steric and electronic factors.

-

Purification: The crude product is purified using chromatographic techniques, such as silica gel column chromatography, to yield the pure this compound.[9]

One specific method cited in the literature for the synthesis of this compound and its derivatives involves a modified Curtius rearrangement and diazotization, followed by coupling reactions with various phenolic analogs.[7][8][9]

Caption: Workflow for the synthesis of this compound.

B. Mushroom Tyrosinase Inhibition Assay

The inhibitory effect of this compound on tyrosinase activity is a key measure of its potential as a skin-lightening or anti-melanogenic agent.

General Protocol:

-

Enzyme and Substrate Preparation: A solution of mushroom tyrosinase is prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8). L-DOPA is typically used as the substrate.

-

Incubation: The enzyme is pre-incubated with various concentrations of this compound for a defined period at a specific temperature (e.g., 25 °C).

-

Reaction Initiation: The enzymatic reaction is initiated by adding the L-DOPA substrate to the enzyme-inhibitor mixture.

-

Measurement: The formation of dopachrome is monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength (e.g., 475 nm) over time.

-

Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of this compound to the rate of a control reaction without the inhibitor. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined from a dose-response curve.

Potential Signaling Pathway Interactions

While the specific signaling pathways directly modulated by this compound are still under investigation, the extensive research on its parent compound, resveratrol, provides a strong basis for hypothesized mechanisms of action. Resveratrol is known to interact with numerous cellular signaling pathways implicated in inflammation, cancer progression, and metabolic regulation.[10][11] Given the bio-isosteric relationship between resveratrol and this compound, it is plausible that they share some common molecular targets and pathways.

One of the critical pathways influenced by resveratrol is the PI3K/Akt/mTOR pathway , which is a central regulator of cell growth, proliferation, and survival. Downregulation of this pathway is a key mechanism for the pro-apoptotic effects of resveratrol in cancer cells.[12]

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

References

- 1. medkoo.com [medkoo.com]

- 2. Aza- and Azo-Stilbenes: Bio-Isosteric Analogs of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. mdpi.com [mdpi.com]

- 5. Aza- and Azo-Stilbenes: Bio-Isosteric Analogs of Resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | 1393556-48-3 | Benchchem [benchchem.com]

- 7. Synthesis of novel this compound, azo-oxyresveratrol and their derivatives as potent tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 9. researchgate.net [researchgate.net]

- 10. Recent Advances in Resveratrol Derivatives: Structural Modifications and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Multidimensional biological activities of resveratrol and its prospects and challenges in the health field [frontiersin.org]

- 12. Resveratrol downregulates PI3K/Akt/mTOR signaling pathways in human U251 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Azo-Resveratrol: A Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resveratrol, a naturally occurring stilbenoid, has garnered significant attention for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects. However, its therapeutic potential is often limited by factors such as metabolic instability and suboptimal bioavailability. This has spurred the development of synthetic analogs designed to overcome these limitations while retaining or enhancing biological activity. Azo-Resveratrol, a bio-isosteric analog of resveratrol where the central ethylene bridge is replaced by an azo group (-N=N-), represents a promising class of such derivatives. This technical guide provides an in-depth overview of the synthesis, and known biological activities of this compound, with a focus on its tyrosinase inhibitory, antifungal, and antioxidant properties. While direct evidence for its anticancer and broad-spectrum antimicrobial activities is still emerging, this guide will also discuss the known effects of closely related azo-stilbene compounds to provide a comprehensive perspective for future research and drug development.

Synthesis of this compound

The synthesis of this compound, chemically known as (E)-4-((3,5-dihydroxyphenyl)diazenyl)phenol, is typically achieved through a two-step process involving the formation of a diazonium salt followed by a diazo coupling reaction.[1]

Experimental Protocol: Synthesis of this compound

Step 1: Preparation of the Diazonium Salt

-

An aromatic primary amine, such as p-aminophenol, is dissolved in an acidic solution, typically hydrochloric acid, and cooled to 0-5°C in an ice bath.

-

A solution of sodium nitrite (NaNO2) in water is then added dropwise to the cooled amine solution while maintaining the low temperature.

-

The reaction mixture is stirred for a short period to ensure the complete formation of the diazonium salt. The instability of the diazonium salt necessitates its immediate use in the subsequent coupling reaction.[2]

Step 2: Diazo-Coupling Reaction

-

A solution of the coupling agent, in this case, resorcinol (1,3-dihydroxybenzene), is prepared in an alkaline medium, such as a sodium hydroxide solution, and cooled to 0-5°C.

-

The freshly prepared diazonium salt solution is then slowly added to the resorcinol solution with vigorous stirring, while maintaining the low temperature and alkaline pH.

-

The reaction mixture is stirred for a specified period, during which the azo-coupled product, this compound, precipitates out of the solution.

-

The resulting precipitate is collected by filtration, washed with cold water to remove any unreacted starting materials and salts, and then dried.

-

Further purification can be achieved through recrystallization from an appropriate solvent to yield the pure this compound.[3]

Biological Activities of this compound

Tyrosinase Inhibitory Activity

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for the treatment of hyperpigmentation disorders. This compound has demonstrated potent inhibitory activity against mushroom tyrosinase.

Quantitative Data

| Compound | Target | IC50 Value (µM) | Reference |

| This compound | Mushroom Tyrosinase | 36.28 ± 0.72 | [4][5] |

| Resveratrol | Mushroom Tyrosinase | comparable to this compound | [4][5] |

Experimental Protocol: Mushroom Tyrosinase Inhibition Assay [6]

-

Preparation of Solutions:

-

Mushroom tyrosinase solution (e.g., 1000 U/mL in phosphate buffer, pH 6.8).

-

L-DOPA solution (e.g., 2.5 mM in phosphate buffer, pH 6.8).

-

This compound solutions at various concentrations in a suitable solvent (e.g., DMSO).

-

Kojic acid solution as a positive control.

-

-

Assay Procedure:

-

In a 96-well microplate, add a specific volume of phosphate buffer, the tyrosinase solution, and the test compound solution (this compound or control).

-

Pre-incubate the mixture at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).

-

Initiate the enzymatic reaction by adding the L-DOPA solution to each well.

-

Monitor the formation of dopachrome by measuring the absorbance at a specific wavelength (e.g., 475 nm) at regular intervals using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of tyrosinase inhibition for each concentration of this compound using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the inhibitor.

-

Determine the IC50 value, the concentration of this compound that inhibits 50% of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Antifungal Activity

Studies on specific this compound antifungal activity are limited; however, research on related azo-stilbene compounds suggests potential in this area. One study investigated two series of azo-stilbenes (AZO-ST 10 and AZO-ST 11) for their in vitro antifungal activities against seven phytopathogenic fungi. The series AZO-ST 10, which more closely resembles the general structure of this compound, was found to be effective, with some compounds showing higher efficacy than the commercial fungicide hymexazol.[1]

Experimental Protocol: Broth Microdilution Method for MIC Determination [7][8][9]

-

Preparation of Inoculum:

-

A pure culture of the test fungus is grown on an appropriate agar medium.

-

A suspension of the fungal spores or yeast cells is prepared in a sterile saline solution and adjusted to a specific turbidity, corresponding to a known concentration of cells (CFU/mL).

-

-

Preparation of Test Compound Dilutions:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

-

Serial twofold dilutions of the this compound stock solution are prepared in a liquid growth medium (e.g., RPMI-1640 for fungi) in a 96-well microplate.

-

-

Inoculation and Incubation:

-

Each well of the microplate is inoculated with the prepared fungal suspension.

-

The microplate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

-

-

Determination of MIC:

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound at which there is no visible growth of the fungus.

-

Antioxidant Activity

Experimental Protocol: DPPH Radical Scavenging Assay [11][12]

-

Preparation of Solutions:

-

A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

This compound solutions at various concentrations in methanol.

-

Ascorbic acid or Trolox solution as a positive control.

-

-

Assay Procedure:

-

A specific volume of the DPPH solution is added to each test tube or well of a microplate.

-

The this compound solution (or control) is then added to the DPPH solution.

-

The reaction mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

-

-

Measurement and Data Analysis:

-

The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm). The discoloration of the DPPH solution indicates its reduction by the antioxidant.

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the test compound and A_sample is the absorbance with the test compound.

-

The EC50 value, the concentration of this compound required to scavenge 50% of the DPPH radicals, can be determined from a dose-response curve.

-

Potential Anticancer and Antimicrobial Activities: A Look at Related Compounds

Direct and extensive research on the anticancer and broad-spectrum antimicrobial activities of this compound is currently limited. However, the broader classes of stilbene and azo derivatives have been investigated for these properties, providing a basis for future studies on this compound.

Anticancer Activity of Stilbene and Azo Derivatives

Numerous synthetic stilbene derivatives have demonstrated significant anticancer activity against a variety of cancer cell lines.[13][14] Similarly, various azo compounds have been reported to possess anticancer properties.[15][16] These findings suggest that this compound, as a hybrid of these two structural motifs, is a promising candidate for anticancer drug development.

Experimental Protocol: MTT Assay for Cytotoxicity [6][17]

-

Cell Culture:

-

Cancer cells of interest are cultured in an appropriate medium and conditions.

-

Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

-

Treatment:

-

The culture medium is replaced with fresh medium containing various concentrations of this compound.

-

Control wells with untreated cells and a vehicle control are included.

-

The plates are incubated for a specific period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and the plates are incubated for a few hours.

-

During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

The medium is then removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

-

-

Data Analysis:

-

The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Cell viability is expressed as a percentage of the control.

-

The IC50 value, the concentration of this compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.

-

Antimicrobial Activity of Stilbene and Azo Derivatives

Stilbene derivatives are known to exhibit antimicrobial properties against a range of bacteria and fungi.[18][19][20] Azo compounds have also been widely studied for their antimicrobial activities.[11][21] The combination of these pharmacophores in this compound suggests its potential as a novel antimicrobial agent.

Experimental Protocol: Zone of Inhibition (Disk Diffusion) Assay

-

Preparation of Inoculum:

-

A standardized suspension of the test microorganism is prepared.

-

-

Inoculation of Agar Plates:

-

The surface of an appropriate agar medium is uniformly inoculated with the microbial suspension.

-

-

Application of Test Compound:

-

Sterile filter paper discs are impregnated with a known concentration of this compound and placed on the surface of the inoculated agar.

-

A disc impregnated with the solvent is used as a negative control, and a disc with a standard antibiotic is used as a positive control.

-

-

Incubation and Measurement:

-

The plates are incubated under suitable conditions.

-

The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters.

-

Signaling Pathways: Insights from Resveratrol

While specific signaling pathways modulated by this compound are yet to be fully elucidated, the well-documented mechanisms of its parent compound, resveratrol, offer valuable insights. Resveratrol is known to interact with numerous cellular signaling pathways involved in cancer progression, including the NF-κB and MAPK pathways.[7][19][22][23][24] As a bio-isostere, this compound may share some of these targets, a hypothesis that warrants further investigation.

Potential Modulation of the NF-κB Signaling Pathway

The NF-κB pathway plays a crucial role in inflammation, immunity, and cancer. Resveratrol has been shown to inhibit NF-κB signaling, thereby reducing the expression of pro-inflammatory and pro-survival genes.

References

- 1. Characterization of Cell Death Induced by Imine Analogs of Trans-Resveratrol: Induction of Mitochondrial Dysfunction and Overproduction of Reactive Oxygen Species Leading to, or Not, Apoptosis without the Increase in the S-Phase of the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-[(3,5-Dimethoxyphenyl)diazenyl]phenol | C14H14N2O3 | CID 136166152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Bioactivity guided isolation and identification of phenolic compounds from Citrus aurantium L. with anti-colorectal cancer cells activity by UHPLC-Q-TOF/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Broth microdilution - Wikipedia [en.wikipedia.org]

- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 10. Aza- and Azo-Stilbenes: Bio-Isosteric Analogs of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Plant Phenolics and Phenolic-Enriched Extracts as Antimicrobial Agents against Food-Contaminating Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anticancer Activity of Stilbene-Based Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. chemrevlett.com [chemrevlett.com]

- 17. bds.berkeley.edu [bds.berkeley.edu]

- 18. researchgate.net [researchgate.net]

- 19. Analytics, Properties and Applications of Biologically Active Stilbene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A Comprehensive Study on the Antimicrobial Properties of Resveratrol as an Alternative Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Cytotoxic and Antioxidant Activities of Imine Analogs of Trans-Resveratrol towards Murine Neuronal N2a Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis of novel this compound, azo-oxyresveratrol and their derivatives as potent tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. m.youtube.com [m.youtube.com]

Azo-Resveratrol as a Tyrosinase Inhibitor: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tyrosinase is a key, copper-containing enzyme that plays a crucial role in the biosynthesis of melanin, the primary pigment responsible for coloration in skin, hair, and eyes. It catalyzes the initial, rate-limiting steps in this pathway: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1] Dysregulation of melanin production can lead to hyperpigmentation disorders such as melasma and age spots. Consequently, the inhibition of tyrosinase is a primary strategy in the development of skin-whitening agents for cosmetic applications and therapeutic agents for hyperpigmentation.[2]

Resveratrol, a natural stilbenoid, is a well-known tyrosinase inhibitor, but its application can be limited by factors like chemical instability.[3][4] This has spurred the development of more stable and potent derivatives. Azo-resveratrol, a synthetic analog where the stilbene double bond is replaced by an azo group (-N=N-), has emerged as a promising candidate.[5][6][7] This guide provides an in-depth technical overview of this compound's efficacy as a tyrosinase inhibitor, detailing its quantitative inhibitory data, the experimental protocols used for its evaluation, and its mechanism of action.

Quantitative Data: Tyrosinase Inhibitory Activity

The inhibitory potential of this compound and its analogs has been quantified primarily through in vitro assays using mushroom tyrosinase. The half-maximal inhibitory concentration (IC₅₀) is the most common metric used for comparison.

| Compound | Target Enzyme | IC₅₀ Value (µM) | Percent Inhibition (%) | Notes |

| This compound | Mushroom Tyrosinase | 36.28 ± 0.72[5][8][9][10] | 72.75% at 50 µM[5][9][10] | Potency is comparable to resveratrol.[5][10] |

| (E)-2-((2,4-dihydroxyphenyl)diazenyl)phenyl 4-methylbenzenesulfonate | Mushroom Tyrosinase | 17.85[11][12] | - | A novel this compound analog showing higher potency.[11][12] |

| Resveratrol (for comparison) | Mushroom Tyrosinase | ~59.80[7] | - | Known natural tyrosinase inhibitor.[5] |

| Kojic Acid (for comparison) | Mushroom Tyrosinase | 49.08[11][12] | - | A well-established, representative tyrosinase inhibitor.[11] |

Mechanism of Action and Signaling Pathways

Tyrosinase catalyzes the conversion of L-tyrosine to L-DOPA and then to dopaquinone, which is a precursor for melanin synthesis. This compound and its analogs inhibit this enzymatic activity, thereby reducing the production of melanin. Kinetic studies on related analogs suggest a competitive mode of inhibition, where the inhibitor likely binds to the active site of the enzyme, competing with the substrate.[11][12]

The diagram below illustrates the melanin biosynthesis pathway and the point of inhibition by this compound.

References

- 1. tandfonline.com [tandfonline.com]

- 2. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 3. Inhibitory Effects of Resveratrol Analogs on Mushroom Tyrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of Resveratrol Derivatives as Melanogenesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of novel this compound, azo-oxyresveratrol and their derivatives as potent tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aza- and Azo-Stilbenes: Bio-Isosteric Analogs of Resveratrol | MDPI [mdpi.com]

- 7. Aza- and Azo-Stilbenes: Bio-Isosteric Analogs of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. A novel synthesized tyrosinase inhibitor: (E)-2-((2,4-dihydroxyphenyl)diazenyl)phenyl 4-methylbenzenesulfonate as an this compound analog - PubMed [pubmed.ncbi.nlm.nih.gov]

Azo-Resveratrol: A Technical Guide to its Antioxidant Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the antioxidant properties of Azo-Resveratrol, a synthetic derivative of the well-studied polyphenol, Resveratrol. While direct experimental data on this compound's antioxidant capacity is limited, this document synthesizes the available theoretical information and leverages the extensive research on its parent compound, Resveratrol, to provide a comprehensive overview of its potential mechanisms of action. This guide details standardized experimental protocols for assessing antioxidant activity and outlines the key signaling pathways likely modulated by this compound in combating oxidative stress. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this compound.

Introduction

Resveratrol (3,5,4'-trihydroxystilbene) is a naturally occurring polyphenol found in various plants, including grapes, berries, and peanuts. It is renowned for its numerous biological activities, including potent antioxidant, anti-inflammatory, and cardioprotective effects. However, the therapeutic application of Resveratrol is often limited by its rapid metabolism and low bioavailability.[1] This has spurred the development of synthetic analogs, such as this compound, with the aim of improving its pharmacological profile.

This compound is a structural analog of Resveratrol where the central carbon-carbon double bond is replaced by an azo group (-N=N-). This modification can significantly alter the molecule's stereochemistry, electronic properties, and, consequently, its biological activity. While research on this compound is still in its nascent stages, its structural similarity to Resveratrol suggests it may possess comparable or even enhanced antioxidant properties.

This guide will delve into the theoretical antioxidant capacity of this compound, provide detailed methodologies for its evaluation, and explore the potential signaling pathways involved in its antioxidant action, based on the well-established mechanisms of Resveratrol.

Synthesis of this compound

The synthesis of azo-stilbenes, including this compound, typically involves a multi-step process. A common method is the preparation of a diazonium salt from an aromatic primary amine, followed by a diazo-coupling reaction with a phenolic compound. For instance, ten different azo compounds, including this compound, were synthesized using a modified Curtius rearrangement and diazotization, followed by coupling reactions with various phenolic analogs.

Antioxidant Capacity of this compound: Quantitative Data

Direct experimental data quantifying the antioxidant activity of this compound through standard assays such as DPPH or ABTS is not extensively available in the current literature. However, a comparative theoretical study has suggested that both E- and Z-isomers of Resveratrol can promote redox-related pathways to exert antioxidant effects.[2] It is plausible that this compound shares these characteristics.

For context, the table below presents the IC50 value for a related biological activity of this compound, tyrosinase inhibition, which indicates its potential for potent biological interactions.

Table 1: Biological Activity of this compound

| Compound | Assay | IC50 (µM) | Source |

| This compound | Mushroom Tyrosinase Inhibition | 36.28 ± 0.72 | (Song et al., 2012) |

Experimental Protocols for Antioxidant Activity Assessment

To facilitate further research into the antioxidant properties of this compound, this section provides detailed protocols for three standard antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of a compound.[3][4]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[4]

Methodology:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

-

Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.

-

Reaction: In a 96-well microplate, add 100 µL of the DPPH working solution to 100 µL of each sample dilution. A control well should contain 100 µL of the DPPH solution and 100 µL of the solvent.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, can then be determined by plotting the percentage of inhibition against the sample concentration.

DPPH Assay Workflow

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay is another common method for determining the total antioxidant capacity of a sample.[5][6]

Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless neutral form, and the decrease in absorbance at 734 nm is measured.[7][8]

Methodology:

-

Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

-

Preparation of ABTS Working Solution: Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a series of dilutions of this compound in a suitable solvent.

-

Reaction: In a 96-well microplate, add 190 µL of the ABTS working solution to 10 µL of each sample dilution.

-

Incubation: Incubate the plate at room temperature for 6 minutes.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

ABTS Assay Workflow

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.[9][10]

Principle: The assay uses a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of reactive oxygen species (ROS) generated by a free radical initiator like AAPH, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants can suppress this oxidation, leading to a reduction in fluorescence.[11][12]

Methodology:

-

Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well black, clear-bottom microplate and culture until confluent.

-

Cell Treatment: Wash the cells with phosphate-buffered saline (PBS). Treat the cells with the DCFH-DA probe and various concentrations of this compound for 1 hour at 37°C.

-

Induction of Oxidative Stress: Wash the cells again to remove the probe and compound from the media. Add the AAPH free radical initiator to induce cellular oxidative stress.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity every 5 minutes for 1 hour using a microplate reader with an excitation of 485 nm and an emission of 538 nm.

-

Calculation: The area under the curve (AUC) of fluorescence versus time is calculated. The CAA value is determined using the following formula: CAA unit = 100 - (∫SA / ∫CA) x 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve. Results are often expressed as quercetin equivalents.

Potential Signaling Pathways Modulated by this compound

Based on the extensive research on Resveratrol, this compound is likely to exert its antioxidant effects through the modulation of key cellular signaling pathways that regulate the cellular response to oxidative stress.

Nrf2-Keap1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[13][14] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[13]

Proposed Mechanism for this compound:

It is hypothesized that this compound, similar to Resveratrol, can induce the dissociation of Nrf2 from Keap1.[13][15] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the upregulation of a battery of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), and catalase (CAT).[15][16]

Proposed Nrf2 Signaling Pathway Activation by this compound

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling pathways, including ERK, JNK, and p38, are crucial in regulating cellular processes in response to extracellular stimuli, including oxidative stress.[17] Chronic activation of JNK and p38 pathways is often associated with pro-apoptotic and pro-inflammatory responses.

Proposed Mechanism for this compound:

Resveratrol has been shown to inhibit the activation of p38 and JNK pathways induced by oxidative stress.[18][19] It is plausible that this compound exerts a similar protective effect by suppressing the phosphorylation of these MAPKs. By inhibiting the JNK and p38 pathways, this compound could potentially mitigate oxidative stress-induced apoptosis and inflammation. Some studies also suggest that Resveratrol's antioxidant effects can be mediated through the PI3K/Akt pathway, which can in turn modulate MAPK signaling.[20][21]

Proposed MAPK Signaling Pathway Modulation by this compound

Conclusion and Future Directions

This compound represents a promising synthetic analog of Resveratrol with potential as a potent antioxidant. While direct experimental evidence of its antioxidant capacity is currently limited, its structural similarity to Resveratrol provides a strong rationale for its investigation. This technical guide has provided a comprehensive overview of the theoretical basis for its antioxidant properties, detailed experimental protocols for its evaluation, and a plausible mechanistic framework based on the modulation of the Nrf2 and MAPK signaling pathways.

Future research should focus on:

-

Quantitative assessment of this compound's antioxidant activity using the standardized assays outlined in this guide to determine its IC50 and TEAC values.

-

Cell-based assays to confirm its ability to mitigate intracellular oxidative stress and to elucidate the specific signaling pathways involved.

-

In vivo studies to evaluate its bioavailability, pharmacokinetics, and efficacy in animal models of diseases associated with oxidative stress.

The insights and methodologies presented in this guide are intended to catalyze further research and development of this compound as a potential therapeutic agent for a range of oxidative stress-related pathologies.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 4. acmeresearchlabs.in [acmeresearchlabs.in]

- 5. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 6. researchgate.net [researchgate.net]

- 7. cosmobiousa.com [cosmobiousa.com]

- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. zen-bio.com [zen-bio.com]

- 11. bmglabtech.com [bmglabtech.com]

- 12. kamiyabiomedical.com [kamiyabiomedical.com]

- 13. ruidera.uclm.es [ruidera.uclm.es]

- 14. Endothelial Nrf2 activation: a new target for resveratrol? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Resveratrol, an Nrf2 activator, ameliorates aging-related progressive renal injury - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Resveratrol acts via the mitogen-activated protein kinase (MAPK) pathway to protect retinal ganglion cells from apoptosis induced by hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Resveratrol acts via the mitogen-activated protein kinase (MAPK) pathway to protect retinal ganglion cells from apoptosis induced by hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Antioxidant effect of Resveratrol: Change in MAPK cell signaling pathway during the aging process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Resveratrol inhibits LPS-induced MAPKs activation via activation of the phosphatidylinositol 3-kinase pathway in murine RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Modulation of the PI3K/Akt signaling pathway by resveratrol in cancer: molecular mechanisms and therapeutic opportunity - PMC [pmc.ncbi.nlm.nih.gov]

Azo-Resveratrol: A Potential Novel Anti-inflammatory Agent

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Resveratrol, a naturally occurring polyphenol found in various plants, has garnered significant attention for its diverse pharmacological activities, including potent anti-inflammatory effects[1][2]. However, its clinical utility is often hampered by poor bioavailability and rapid metabolism[2]. This has spurred the development of resveratrol analogs, such as Azo-Resveratrol, with the aim of improving its therapeutic potential. This compound is a synthetic analog where the central carbon-carbon double bond of resveratrol is replaced by an azo group (N=N)[3]. This modification may alter the molecule's physicochemical properties, potentially leading to enhanced stability and bioavailability, while retaining the anti-inflammatory bioactivity associated with the stilbene scaffold. This technical guide provides a comprehensive overview of the putative anti-inflammatory effects of this compound, primarily by extrapolating from the well-established mechanisms of its parent compound, resveratrol. While direct experimental evidence for this compound's anti-inflammatory properties is currently limited, the structural similarity and preliminary findings on other azo-stilbene derivatives suggest its potential as a promising therapeutic candidate.

Putative Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of resveratrol are multi-faceted, involving the modulation of key signaling pathways and enzymes that are central to the inflammatory response. It is hypothesized that this compound may share these mechanisms of action.

Modulation of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules[4][5]. Resveratrol has been shown to inhibit NF-κB activation through multiple mechanisms, including the suppression of IκB kinase (IKK) activity, which prevents the degradation of the inhibitory protein IκBα and the subsequent nuclear translocation of NF-κB subunits[4]. By inhibiting NF-κB, resveratrol effectively dampens the inflammatory cascade. It is plausible that this compound, by mimicking the overall structure of resveratrol, can also interact with components of the NF-κB signaling pathway to exert its anti-inflammatory effects.

Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, comprising cascades such as ERK, JNK, and p38, is another crucial regulator of inflammation. Resveratrol has been demonstrated to interfere with MAPK signaling, thereby reducing the production of pro-inflammatory mediators[4]. The structural integrity of the stilbene backbone is thought to be important for this activity, suggesting that this compound could also modulate MAPK pathways to control inflammation.

Inhibition of Pro-inflammatory Enzymes

Resveratrol is known to inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for the synthesis of prostaglandins and leukotrienes, respectively – potent mediators of inflammation[6]. The inhibitory effect of resveratrol on these enzymes contributes significantly to its anti-inflammatory profile. The ability of this compound to adopt a similar three-dimensional conformation to resveratrol suggests that it may also bind to and inhibit the activity of COX and LOX enzymes.

Preclinical Evidence (Based on Resveratrol)

Numerous in vitro and in vivo studies have demonstrated the anti-inflammatory effects of resveratrol in various models of inflammation. A significant body of evidence exists for its efficacy in models of inflammatory bowel disease (IBD).

In Vitro Studies

| Cell Line | Inflammatory Stimulus | Resveratrol Concentration | Observed Effects | Reference |

| Human monocyte cell line (THP-1) | Lipopolysaccharide (LPS) | Not specified | Reduced concentrations of IL-6 and TNF-α | [2] |

| Human mast cell line | Not specified | Not specified | Reduced expression of pro-inflammatory cytokines | [7] |

| Adipocyte cell lines | TNF-α | Not specified | Inhibited TNF-α-activated NF-κB signaling | [7] |

In Vivo Studies

| Animal Model | Disease Model | Resveratrol Dosage | Key Findings | Reference |

| Rat | Crohn's disease | Not specified | Reduced levels of IL-1β, IL-6, TNF-α, and TGF-β1 | [7] |

| Mice | Dextran Sulfate Sodium (DSS)-induced colitis | 5% in diet | Downregulation of aminopeptidase, IL-1β, and TNF-α | [6] |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of the anti-inflammatory properties of novel compounds like this compound. The following are representative protocols based on those used to study resveratrol.

In Vitro Anti-inflammatory Assay: Measurement of Nitric Oxide Production in RAW 264.7 Macrophages

-

Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 1 hour.

-

Stimulation: Induce inflammation by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells and incubate for 24 hours.

-

Nitric Oxide Measurement: Measure the accumulation of nitrite in the culture supernatant as an indicator of nitric oxide (NO) production using the Griess reagent system.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value of this compound.

In Vivo Anti-inflammatory Assay: DSS-Induced Colitis in Mice

-

Animal Model: Use male C57BL/6 mice (8-10 weeks old).

-

Induction of Colitis: Administer 3% (w/v) dextran sulfate sodium (DSS) in the drinking water for 7 days.

-

Treatment: Administer this compound (e.g., 10, 50, 100 mg/kg) orally once daily from day 0 to day 7. A vehicle control group and a DSS-only group should be included.

-

Clinical Assessment: Monitor body weight, stool consistency, and rectal bleeding daily to calculate the Disease Activity Index (DAI).

-

Tissue Collection: On day 8, euthanize the mice and collect the colon. Measure the colon length.

-

Histological Analysis: Fix a portion of the distal colon in 10% buffered formalin for histological examination (H&E staining) to assess tissue damage and inflammation.

-

Biochemical Analysis: Homogenize a portion of the colon to measure myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration and cytokine levels (e.g., TNF-α, IL-6) by ELISA.

Future Directions and Conclusion

While the anti-inflammatory potential of this compound is largely inferred from the extensive research on its parent compound, the available information provides a strong rationale for its investigation as a novel therapeutic agent. Future research should focus on direct, head-to-head comparative studies of this compound and resveratrol to ascertain if the structural modification translates to improved efficacy and pharmacokinetic properties. A comprehensive evaluation of its effects on the key inflammatory pathways, including NF-κB and MAPK, is warranted. Furthermore, assessing its efficacy in various preclinical models of inflammatory diseases will be crucial to determine its therapeutic potential.

References

- 1. Aza- and Azo-Stilbenes: Bio-Isosteric Analogs of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative analyses of anti-inflammatory effects of Resveratrol, Pterostilbene and Curcumin: in-silico and in-vitro evidences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anti-Inflammatory Action and Mechanisms of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

Anticancer Potential of Azo-Resveratrol Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticancer potential of azo-resveratrol analogs. Azo-resveratrols are a class of compounds structurally related to resveratrol, a naturally occurring polyphenol with known anti-cancer properties. The replacement of the ethylene bridge in resveratrol with an azo (-N=N-) group offers a novel scaffold for developing potent and selective anticancer agents. This document summarizes the available quantitative data on their bioactivity, details relevant experimental protocols, and visualizes key signaling pathways and experimental workflows.

Quantitative Bioactivity Data

The introduction of an azo bridge into the resveratrol scaffold has been explored as a strategy to enhance its anticancer properties. While comprehensive studies on a wide range of this compound analogs are still emerging, preliminary data and studies on related aza-stilbenes suggest that these modifications can lead to potent cytotoxic effects against various cancer cell lines. The following tables summarize the available quantitative data for representative aza- and azo-stilbene derivatives to provide a comparative perspective.

Table 1: Cytotoxicity of Aza-Stilbene Analogs Against Human Cancer Cell Lines

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| AZA-ST 3b | - | 0.99 ± 0.06 (antiradical activity) | [1] |

| AZA-ST 8a | HepG2 | ~1.2 (relative to Resveratrol) | [1] |

| AZA-ST 8b | HepG2 | ~1.4 (relative to Resveratrol) | [1] |

| Resveratrol | HepG2 | 16.94 ± 0.73 | [1] |

Note: Data for direct this compound analogs' cytotoxicity against cancer cell lines is limited in the reviewed literature. The data for aza-stilbenes is presented to highlight the potential of nitrogen-containing stilbene analogs.

Table 2: Tyrosinase Inhibitory Activity of this compound Analogs

| Compound ID | Enzyme | IC50 (µM) | Reference |

| This compound (12a) | Mushroom Tyrosinase | Potent Inhibition | [1] |

| Azo-Pterostilbene (12b) | Mushroom Tyrosinase | Potent Inhibition | [1] |

| AZA-ST 13b | Mushroom Tyrosinase | 17.85 | [1] |

| Kojic Acid | Mushroom Tyrosinase | 49.08 | [1] |

| Resveratrol | Mushroom Tyrosinase | 59.80 | [1] |

Note: While not a direct measure of anticancer activity, tyrosinase inhibition can be relevant in melanoma research.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of the anticancer potential of this compound analogs.

Cell Viability and Cytotoxicity Assay (Sulforhodamine B - SRB Assay)

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[2][3][4][5][6]

Materials:

-

96-well microtiter plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound analogs (dissolved in a suitable solvent, e.g., DMSO)

-

Trichloroacetic acid (TCA), 10% (w/v) cold solution

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM

-

Microplate spectrophotometer

Procedure:

-

Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound analogs in complete medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds). Incubate for the desired exposure time (e.g., 48 or 72 hours).

-

Cell Fixation: Carefully remove the medium. Gently add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.[2]

-

Washing: Discard the TCA solution and wash the plates four to five times with slow-running tap water. Remove excess water by gently tapping the plates on absorbent paper and allow them to air-dry completely at room temperature.[3]

-

SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[2]

-

Removal of Unbound Dye: Discard the SRB solution and quickly wash the plates four times with 1% acetic acid to remove unbound dye.[2] Allow the plates to air-dry completely.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plates on a shaker for 10-20 minutes to ensure complete solubilization.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 540 nm using a microplate spectrophotometer.[2]

-

Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining and Flow Cytometry)

This method is used to detect and quantify apoptosis by utilizing the translocation of phosphatidylserine to the outer cell membrane (detected by Annexin V) and the loss of membrane integrity (detected by propidium iodide, PI).

Materials:

-

6-well plates

-

Cancer cell lines

-

Complete cell culture medium

-

This compound analogs

-

Phosphate-buffered saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound analogs for the specified time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin. Combine with the floating cells from the supernatant.

-

Cell Washing: Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer. Annexin V-FITC fluorescence is typically detected in the FL1 channel and PI fluorescence in the FL2 or FL3 channel.

-

Data Interpretation:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol allows for the determination of the cell cycle phase distribution (G0/G1, S, and G2/M) of a cell population following treatment with a test compound.[7][8][9]

Materials:

-

6-well plates

-

Cancer cell lines

-

Complete cell culture medium

-

This compound analogs

-

PBS

-

Cold 70% ethanol

-

RNase A solution (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.

-

Cell Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 3 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).[7]

-

Washing: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet twice with cold PBS.

-

RNase Treatment: Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.[7]

-

PI Staining: Add PI staining solution to the cell suspension and incubate in the dark at room temperature for 15-30 minutes.[7]

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer, measuring the fluorescence intensity of the PI signal.

-

Data Analysis: The DNA content is proportional to the PI fluorescence intensity. A histogram of cell count versus fluorescence intensity will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. The percentage of cells in each phase can be quantified using cell cycle analysis software.[8]

Western Blot Analysis for Caspase Activation and Autophagy Markers

Western blotting is used to detect specific proteins in a sample, providing insights into signaling pathways. For anticancer studies, key proteins to analyze include activated (cleaved) caspases (e.g., caspase-3, -8, -9) as markers of apoptosis, and Beclin-1 and LC3-II as markers of autophagy.[10][11][12][13][14][15]

Materials:

-

Cell culture dishes

-

This compound analogs

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-Beclin-1, anti-LC3)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Treat cells with this compound analogs. Lyse the cells in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST (Tris-buffered saline with Tween 20) for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing steps as in step 7.

-

Detection: Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: The intensity of the bands can be quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways potentially modulated by this compound analogs and a general experimental workflow for their anticancer evaluation.

Signaling Pathways

Caption: Proposed apoptotic signaling pathways induced by this compound analogs.

Caption: Proposed autophagy induction pathway by this compound analogs.

Experimental Workflow

Caption: General experimental workflow for evaluating anticancer potential.

Conclusion and Future Directions

This compound analogs represent a promising class of compounds for the development of novel anticancer agents. The available data, primarily from related aza-stilbene derivatives, suggest that the introduction of a nitrogen-containing bridge can enhance the cytotoxic and pro-apoptotic activities of the parent resveratrol molecule. Key mechanisms of action appear to involve the induction of apoptosis and autophagy.

Future research should focus on the systematic synthesis and evaluation of a broader library of this compound analogs to establish clear structure-activity relationships. Comprehensive in vitro studies across a diverse panel of cancer cell lines are needed to identify lead compounds with high potency and selectivity. Subsequent mechanistic studies should further elucidate the specific signaling pathways modulated by these analogs. Promising candidates should then be advanced to in vivo animal models to assess their efficacy and safety profiles, with the ultimate goal of translating these findings into novel cancer therapeutics.

References

- 1. Aza- and Azo-Stilbenes: Bio-Isosteric Analogs of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]

- 5. SRB assay for measuring target cell killing [protocols.io]

- 6. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]

- 7. wp.uthscsa.edu [wp.uthscsa.edu]

- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 10. Evaluation of Caspase Activation to Assess Innate Immune Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]

- 13. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel Aza-resveratrol analogs: synthesis, characterization and anticancer activity against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]

Azo-Resveratrol vs. Resveratrol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the basic properties of Azo-Resveratrol and its parent compound, Resveratrol. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed information on their chemical structures, physicochemical properties, and biological activities. This guide includes structured data tables for easy comparison, detailed experimental protocols, and visualizations of key processes and pathways to facilitate a deeper understanding of these two compounds.

Core Properties: A Comparative Overview

Resveratrol, a naturally occurring stilbenoid, has been extensively studied for its potential health benefits. This compound is a synthetic analog in which the carbon-carbon double bond of the stilbene backbone is replaced by an azo (N=N) group. This modification has been explored to potentially enhance the physicochemical and biological properties of the parent compound.[1][2]

Chemical Structure

The fundamental difference between Resveratrol and this compound lies in the linkage between their two aromatic rings.

Resveratrol: Features an ethylene bridge. This compound: Possesses a diazene (azo) bridge.

| Feature | Resveratrol | This compound |

| IUPAC Name | (E)-5-(4-hydroxystyryl)benzene-1,3-diol | 5-((E)-(4-hydroxyphenyl)diazenyl)benzene-1,3-diol[3] |

| Chemical Formula | C₁₄H₁₂O₃ | C₁₂H₁₀N₂O₃[4] |

| Molecular Weight | 228.24 g/mol | 230.22 g/mol [4] |

| CAS Number | 501-36-0 | 1393556-48-3[3] |

Physicochemical Properties

A direct comparison of the physicochemical properties is crucial for understanding their potential as therapeutic agents. While extensive data is available for Resveratrol, quantitative data for this compound is limited in the current literature.

| Property | Resveratrol | This compound |

| Appearance | White to off-white crystalline powder | Red dark powder[5] |

| Solubility | Water: Poorly soluble (~3 mg/100mL)[6]. Organic Solvents: Soluble in ethanol (~65 mg/mL), DMSO, and DMF[6]. | Data not available. Azo-stilbene derivatives are often synthesized to improve water solubility over their stilbene counterparts, but specific values for this compound are not published.[7] |

| Stability | pH: Stable in acidic conditions, but degrades exponentially above pH 6.8[8][9]. Light: Sensitive to UV light, which can induce isomerization from the trans- to the cis- form. Temperature: Stable at room temperature in solid form, but degrades at higher temperatures in solution[9]. | Data not available. |

| Bioavailability | Low (<1%) due to rapid and extensive metabolism in the intestine and liver.[10] | Data not available. The isosteric replacement of the C=C bond with an N=N bond is a strategy that can be employed to alter pharmacokinetic properties, but in vivo studies are lacking.[7] |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via a diazotization and coupling reaction. The following protocol is based on the synthesis described in the literature.[4][5]

Materials:

-

4-aminophenol

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Resorcinol

-

Sodium hydroxide (NaOH)

-

Ice

-

Standard laboratory glassware and equipment (beakers, flasks, stirring plates, filtration apparatus)

Procedure:

-

Diazotization: Dissolve 4-aminophenol in a solution of hydrochloric acid and water, and cool the mixture to 0-5°C in an ice bath.

-

Slowly add a solution of sodium nitrite in water to the 4-aminophenol solution while maintaining the low temperature and stirring continuously. The formation of the diazonium salt is indicated by a color change.

-

Coupling Reaction: In a separate beaker, dissolve resorcinol in an aqueous solution of sodium hydroxide. Cool this solution in an ice bath.

-

Slowly add the previously prepared diazonium salt solution to the resorcinol solution with vigorous stirring, while keeping the temperature below 5°C.

-

A colored precipitate of this compound will form. Continue stirring for a specified period to ensure the completion of the reaction.

-

Isolation and Purification: Collect the precipitate by filtration and wash it with cold water. The crude product can be purified by recrystallization from an appropriate solvent to yield the final this compound product.

Mushroom Tyrosinase Inhibition Assay

This assay is commonly used to evaluate the inhibitory effect of compounds on the enzyme tyrosinase, which is involved in melanin production.[11][12][13][14]

Materials:

-

Mushroom tyrosinase

-

L-DOPA (3,4-dihydroxy-L-phenylalanine)

-

Phosphate buffer (pH 6.8)

-

Test compounds (Resveratrol, this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare solutions of the test compounds at various concentrations.

-

In a 96-well plate, add the phosphate buffer, the test compound solution, and the mushroom tyrosinase solution to each well.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a set period (e.g., 10 minutes).

-

Initiate the enzymatic reaction by adding the L-DOPA solution to each well.

-

Immediately measure the absorbance of the solution at a specific wavelength (e.g., 475-492 nm) at time zero and then at regular intervals for a defined period. The formation of dopachrome from the oxidation of L-DOPA results in an increase in absorbance.

-

The rate of reaction is determined from the linear portion of the absorbance versus time curve.

-

The percentage of tyrosinase inhibition is calculated for each concentration of the test compound relative to a control without any inhibitor.

-

The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Biological Activity and Signaling Pathways

Resveratrol

Resveratrol is known to modulate a multitude of signaling pathways, contributing to its diverse biological effects, including antioxidant, anti-inflammatory, and anti-cancer properties.[15][16][17][18]

Key Signaling Pathways Modulated by Resveratrol:

-

SIRT1 Activation: Resveratrol is a well-known activator of Sirtuin 1 (SIRT1), a protein deacetylase that plays a crucial role in cellular regulation, including metabolism, stress resistance, and aging.

-

AMPK Activation: It can activate AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.

-

PI3K/Akt/mTOR Pathway Inhibition: Resveratrol has been shown to inhibit this critical pathway involved in cell growth, proliferation, and survival.[16]

-

NF-κB Inhibition: It can suppress the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of the inflammatory response.

-

Nrf2 Activation: Resveratrol can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which upregulates the expression of antioxidant enzymes.[19]

This compound

The biological activity of this compound has been less extensively studied. The primary reported activity is its potent inhibition of mushroom tyrosinase.

-

Tyrosinase Inhibition: this compound has demonstrated significant inhibitory activity against mushroom tyrosinase, with a reported IC₅₀ value of 36.28 ± 0.72 μM. This is comparable to the inhibitory activity of Resveratrol itself.[4] The study suggests that the 4-hydroxyphenyl moiety is essential for this high inhibitory activity.[4]

The broader effects of this compound on other cellular signaling pathways have not yet been elucidated in the scientific literature. It is plausible that the azo substitution could alter its interaction with the targets of Resveratrol, but further research is needed to confirm this. The metabolism of azo compounds by gut microbiota can lead to the formation of aromatic amines, which may have distinct biological activities.[20]

Conclusion

Resveratrol has been a subject of intense research, leading to a wealth of information about its properties and biological activities. However, its therapeutic potential is hampered by its low bioavailability. This compound represents a synthetic analog designed with the potential to overcome some of these limitations. While current data on this compound is sparse, particularly concerning its physicochemical properties and broader signaling effects, its potent tyrosinase inhibitory activity suggests it may have applications in areas such as dermatology and cosmetics.

This guide highlights the significant knowledge gaps that exist for this compound. Further studies are warranted to fully characterize its solubility, stability, bioavailability, and to explore its effects on various cellular signaling pathways. Such research will be crucial in determining whether this compound or similar analogs can offer therapeutic advantages over the naturally occurring Resveratrol.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. medkoo.com [medkoo.com]

- 4. Synthesis of novel this compound, azo-oxyresveratrol and their derivatives as potent tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. US20130023590A1 - Aqueous compositions comprising resveratrol and methods for making them - Google Patents [patents.google.com]

- 7. Aza- and Azo-Stilbenes: Bio-Isosteric Analogs of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stability and solubility of trans-resveratrol are strongly influenced by pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Properties of Resveratrol: In Vitro and In Vivo Studies about Metabolism, Bioavailability, and Biological Effects in Animal Models and Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2.2.1. Mushroom Tyrosinase Inhibitory Assay [bio-protocol.org]

- 12. 3.9. Mushroom Tyrosinase Inhibitory Assay [bio-protocol.org]

- 13. Evaluation of the Novel Synthetic Tyrosinase Inhibitor (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) In Vitro and In Silico - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Resveratrol suppresses growth of cancer stem-like cells by inhibiting fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Anti-Cancer Properties of Resveratrol: A Focus on Its Impact on Mitochondrial Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Role of Resveratrol in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Resveratrol mediates its anti-cancer effects by Nrf2 signaling pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Stability of Azo-Resveratrol

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available data on the specific solubility and stability of Azo-Resveratrol is limited. This guide provides a comprehensive framework based on the well-documented physicochemical properties of its parent compound, trans-resveratrol. The experimental protocols and expected behaviors detailed herein are intended to serve as a robust starting point for the investigation of this compound.

Introduction to this compound

This compound, or 5-[(1E)-2-(4-hydroxyphenyl)diazenyl]-1,3-benzenediol, is a synthetic bio-isostere of trans-resveratrol.[1][2] In this analog, the central carbon-carbon double bond (stilbene) of resveratrol is replaced by a nitrogen-nitrogen double bond (azobenzene).[3][4] This modification can alter the molecule's spatial arrangement, electronic properties, and, consequently, its biological activity and physicochemical characteristics.[5]

Initial research has highlighted this compound's potential as a potent mushroom tyrosinase inhibitor, with an IC₅₀ value comparable to that of resveratrol, making it a compound of interest for applications in cosmetics and medicine.[6][7] However, like resveratrol, its therapeutic potential is intrinsically linked to its solubility and stability, which govern its bioavailability and formulation feasibility.[5][8] This document outlines the critical solubility and stability considerations for this compound, drawing parallels from the extensive research on trans-resveratrol.

Synthesis of this compound

The synthesis of azo-stilbenes like this compound typically involves a multi-step process beginning with the preparation of a diazonium salt from an aromatic primary amine, followed by a diazo-coupling reaction with an aromatic compound.[3][9]

Experimental Protocol: Synthesis of this compound

The following protocol is adapted from the literature for the synthesis of this compound and its derivatives.[6]

-

Preparation of Diazonium Salt:

-

Dissolve 4-aminophenol in an acidic solution (e.g., HCl).

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the diazonium salt.

-

-

Diazo-Coupling Reaction:

-

Separately, dissolve resorcinol (1,3-benzenediol) in a basic solution (e.g., NaOH).

-

Cool the resorcinol solution to 0-5 °C.

-

Slowly add the previously prepared diazonium salt solution to the resorcinol solution.

-

Maintain the temperature and basic pH during the reaction to facilitate the coupling.

-

-

Isolation and Purification:

-

Upon reaction completion, acidify the mixture to precipitate the this compound product.

-

Collect the precipitate by filtration.

-

Wash the product with cold water to remove residual salts.

-

Purify the crude product using techniques such as recrystallization or column chromatography to yield pure this compound.

-

Visualization: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Solubility Profile

The solubility of a compound is a critical determinant of its absorption and bioavailability. While specific data for this compound is not available, the solubility of trans-resveratrol has been extensively studied and provides a valuable reference. Resveratrol is classified as a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low water solubility and high membrane permeability.[10]

Quantitative Data: Solubility of trans-Resveratrol